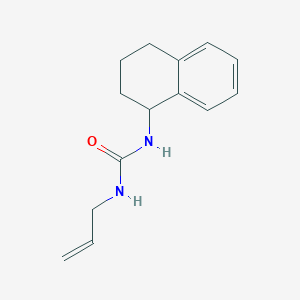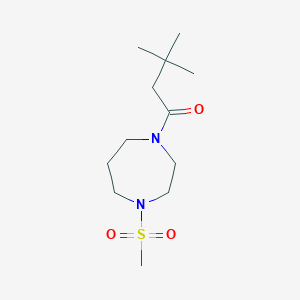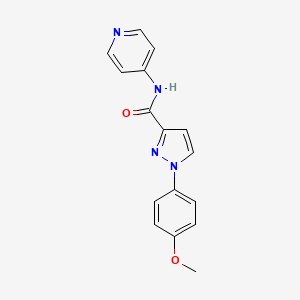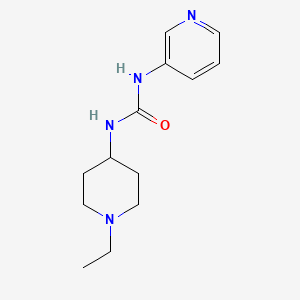
3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used extensively in scientific research to investigate the role of dopamine receptors in various physiological and pathological processes.
作用機序
3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 acts as a selective antagonist of dopamine D1 receptors, which are widely distributed in the brain and play a critical role in various physiological processes, including motor control, cognition, and reward. By blocking the activity of these receptors, 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 can help researchers understand the role of dopamine in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 can have a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce the activity of dopamine neurons in the brain, which can lead to changes in behavior and cognition. It has also been shown to affect the activity of other neurotransmitters, such as serotonin and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 in lab experiments is its selectivity for dopamine D1 receptors, which allows researchers to investigate the specific role of these receptors in various physiological and pathological processes. However, one limitation of using 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 is that it can have off-target effects on other receptors and neurotransmitters, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390. One area of interest is the role of dopamine D1 receptors in addiction and substance abuse, as 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 has been shown to be effective in reducing drug-seeking behavior in animal models. Another area of interest is the development of more selective dopamine D1 receptor antagonists, which could help to minimize off-target effects and improve the specificity of experimental results. Additionally, further research is needed to better understand the long-term effects of 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 on brain function and behavior.
合成法
The synthesis of 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 involves several steps, including the reaction of 3,4-dihydroisocoumarin with 2-methylpiperidine-1-carbonyl chloride to form the intermediate 3-(2-methylpiperidine-1-carbonyl)-3,4-dihydroisocoumarin. This intermediate is then converted to the final product, 3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390, through a series of chemical reactions.
科学的研究の応用
3-(2-Methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in studying the mechanisms of action of drugs that target dopamine receptors, such as antipsychotic and antidepressant drugs.
特性
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-6-4-5-9-17(11)15(18)14-10-12-7-2-3-8-13(12)16(19)20-14/h2-3,7-8,11,14H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQMDZFNZMIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)







![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)


